Polyribosylribitolphosphate

Description

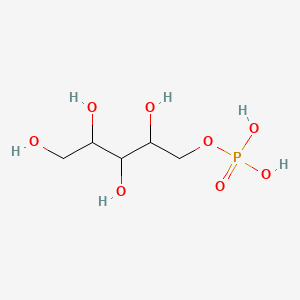

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydroxypentyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDOAZKNBQCAGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(COP(=O)(O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O8P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867104 | |

| Record name | 1-O-Phosphonopentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51584-96-4 | |

| Record name | Polyribitol phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051584964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Polyribosylribitolphosphate Prp : Foundation and Biological Significance in Microbiology

Historical Context of Polyribosylribitolphosphate Research and Discovery

The story of this compound (PRP) is intrinsically linked with the history of the bacterium Haemophilus influenzae. Initially, in 1892, Richard Pfeiffer incorrectly identified H. influenzae as the causative agent of influenza. cdc.gov It wasn't until 1933 that the true viral cause of influenza was established, with H. influenzae being recognized as a secondary infectious agent. Current time information in Bangalore, IN.open.ac.uk

A pivotal moment in the understanding of this bacterium's pathogenicity came in the 1930s through the work of American bacteriologist Margaret Pittman. Current time information in Bangalore, IN.open.ac.uk Pittman demonstrated that H. influenzae could be classified into two forms: encapsulated (typeable) and unencapsulated (nontypeable). Current time information in Bangalore, IN.open.ac.uk Her meticulous research revealed that virtually all invasive forms of the disease, particularly meningitis, were caused by strains possessing a polysaccharide capsule, specifically those of serotype b. Current time information in Bangalore, IN.lu.se This capsular polysaccharide was later identified as this compound (PRP). cdc.goveuropa.eu

This discovery laid the groundwork for future research into the role of PRP as a key virulence factor and ultimately led to the development of vaccines. In the 1970s, a vaccine composed of purified PRP was developed. nih.gov However, this initial vaccine had limited efficacy in young children. nih.gov A significant breakthrough occurred in the 1980s with the creation of conjugate vaccines, where PRP was chemically linked to a protein carrier, dramatically improving immunogenicity in infants. cdc.govnih.gov The first Hib conjugate vaccine was licensed in 1987. cdc.gov In 2004, the first synthetic glycoconjugate vaccine, Quimi-Hib®, was developed, utilizing a synthetically produced PRP oligosaccharide conjugated to a carrier protein. researchgate.net

Key Milestones in this compound (PRP) Research

| Year | Milestone | Key Figure(s)/Institution | Significance |

| 1892 | Haemophilus influenzae first described. | Richard Pfeiffer | Initially mistaken as the cause of influenza. cdc.gov |

| 1930s | Differentiation of encapsulated and unencapsulated H. influenzae strains; identification of type b as the primary cause of invasive disease. | Margaret Pittman | Established the crucial role of the capsule in virulence. Current time information in Bangalore, IN.open.ac.uklu.se |

| 1975 | Detailed structural characterization of the capsular polymer of H. influenzae type b as a polyribosylribitol phosphate (B84403). | Crisel, Baker, and Dorman | Confirmed the chemical identity of the key antigen. nih.gov |

| 1985 | Licensure of the first pure polysaccharide PRP vaccine in the United States. | N/A | Provided initial, though limited, protection against Hib disease. Current time information in Bangalore, IN. |

| 1987 | Licensure of the first Hib conjugate vaccine. | N/A | Greatly improved vaccine efficacy in infants and young children. cdc.gov |

| 2004 | Development of the first synthetic glycoconjugate vaccine (Quimi-Hib®). | Vérez Bencomo et al. | Demonstrated the feasibility of using synthetic PRP in vaccines. researchgate.net |

Significance of this compound as a Bacterial Component

This compound is the major virulence factor of Haemophilus influenzae type b (Hib). europa.euresearchgate.net Its significance lies in its ability to protect the bacterium from the host's immune system. The PRP capsule is a polymer composed of repeating units of ribose, ribitol (B610474), and phosphate. nih.govijcmas.com This structure forms a hydrophilic, protective outer layer around the bacterium.

The primary functions of the PRP capsule as a virulence factor include:

Antiphagocytic Properties: The capsule provides a physical barrier that shields the bacterium from being engulfed and destroyed by phagocytic cells of the innate immune system, such as macrophages. europa.euwikipedia.org

Resistance to Complement-Mediated Lysis: The PRP capsule inhibits the activation and deposition of complement components on the bacterial surface. open.ac.uk This prevents the formation of the membrane attack complex, which would otherwise lead to bacterial cell lysis. lu.se The capsule allows the bacterium to evade this critical arm of the host's innate immune defense, facilitating its survival in the bloodstream. open.ac.uk

Interaction with C1q: The PRP capsule has been shown to interact with C1q, a subcomponent of the complement system. nih.gov This interaction may inhibit the classical complement pathway activation by immune complexes. nih.gov

The presence and quantity of the PRP capsule are directly correlated with the virulence of Hib strains. A higher concentration of PRP is associated with increased resistance to the host's immune defenses. lu.se The genes responsible for the expression of the type b capsule are located in the cap b locus, and in most Hib strains, two copies of this locus are necessary for capsule expression. lu.se

Distribution and Serotype Specificity of this compound in Pathogenic Microorganisms

The distribution of this compound as a capsular component is highly specific. Within the species Haemophilus influenzae, there are six recognized serotypes (a, b, c, d, e, and f), which are distinguished by their biochemically and antigenically distinct polysaccharide capsules. cdc.govjidc.org

This compound (PRP) is the unique capsular polysaccharide of Haemophilus influenzae serotype b (Hib) . cdc.goveuropa.eunih.gov The other serotypes possess different capsular compositions. While other encapsulated strains of H. influenzae can occasionally cause invasive disease, Hib, with its PRP capsule, accounted for over 95% of invasive H. influenzae infections in children prior to the widespread implementation of vaccination programs. cdc.govnih.gov

There is no evidence in the reviewed literature to suggest that this compound is a naturally occurring capsular component of other pathogenic microorganisms. Its presence is a defining characteristic of Haemophilus influenzae type b.

Capsular Polysaccharide Specificity in Haemophilus influenzae

| Serotype | Capsular Polysaccharide | Associated Diseases |

| Type a (Hia) | Different from PRP | Can cause invasive disease, including meningitis, but less common than Hib. jidc.org |

| Type b (Hib) | This compound (PRP) | Historically the leading cause of bacterial meningitis in young children; also causes pneumonia, epiglottitis, and septic arthritis. cdc.govnih.gov |

| Type c (Hic) | Different from PRP | Rarely isolated. wikipedia.org |

| Type d (Hid) | Different from PRP | Rarely isolated. wikipedia.org |

| Type e (Hie) | Different from PRP | Infrequently isolated. wikipedia.org |

| Type f (Hif) | Different from PRP | Infrequently isolated. wikipedia.org |

| Nontypeable (NTHi) | Lacks a capsule | A common cause of otitis media, sinusitis, and bronchitis. cdc.gov |

Biosynthesis and Genetic Determinants of Polyribosylribitolphosphate Production

Enzymatic Pathways in Polyribosylribitolphosphate Synthesis

The creation of the PRP polymer, a linear chain of repeating ribosyl-ribitol-phosphate units, relies on a sophisticated enzymatic pathway that begins with the generation of specific monosaccharide precursors and culminates in their polymerization.

Monosaccharide Precursor Generation

The assembly of PRP requires two key activated sugar precursors: 5-phospho-α-D-ribose-1-diphosphate (PRPP) and cytidine (B196190) diphosphate-ribitol (CDP-ribitol). nih.gov

The initial substrate for both precursors is ribose-5-phosphate (B1218738) (R5P), a central metabolite primarily generated through the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgmicrobialcell.com

Synthesis of PRPP : Ribose-5-phosphate is converted into PRPP by the enzyme ribose-phosphate diphosphokinase, also known as PRPP synthetase. wikipedia.orgresearchgate.net This reaction uses ATP to pyrophosphorylate R5P, "activating" the ribose unit to serve as the ribosyl donor in the polymerization process. nih.govresearchgate.net

Synthesis of CDP-ribitol : The pathway to CDP-ribitol is a two-step process. First, ribose-5-phosphate is isomerized to ribulose-5-phosphate by the enzyme RpiA (D-ribose-5-phosphate isomerase). nih.gov Subsequently, the enzyme Bcs1, a CDP-ribitol synthase, catalyzes the reduction of ribulose-5-phosphate and its activation with cytidine triphosphate (CTP) to form CDP-ribitol. nih.gov This molecule serves as the donor for the ribitol-5-phosphate moiety of the polymer.

Polymerization Mechanisms

The polymerization of PRP is not a simple sequential addition but is orchestrated by a large, multi-domain enzyme known as Bcs3. nih.govresearchgate.net This single polypeptide functions as a multi-enzyme machine, adopting a basket-like crystal structure. nih.govresearchgate.net This unique architecture creates a protected microenvironment for the synthesis of the complex PRP polymer, ensuring the fidelity and efficiency of the process. The synthesis proceeds through the concerted action of the different enzymatic domains within the Bcs3 complex, which binds the precursor molecules and catalyzes their linkage into a growing polysaccharide chain. nih.gov

Role of Specific Glycosyltransferases and Phosphotransferases

The Bcs3 polymerase contains several distinct domains that carry out the specific transferase and phosphatase activities required for PRP synthesis. nih.gov These domains work together as a cohesive assembly to build the repeating [-3)-β-D-Ribf-(1→1)-D-Ribitol-(5-PO4-]- structure of PRP. nih.govresearchgate.net

The key enzymatic domains within the Bcs3 multi-enzyme machine include:

CriT (Capsule ribose-5-phosphate Transferase) : This is a ribofuranosyltransferase domain. It is responsible for transferring the ribose unit from the donor substrate, PRPP, to the growing polymer chain. nih.gov

CroT (Capsule ribitol-5-phosphate Transferase) : This domain, which resembles TagF-like polymerases, functions as a ribitol-phosphate transferase. nih.gov It catalyzes the transfer of the ribitol-5-phosphate moiety from the CDP-ribitol donor. nih.gov

CrpP (Capsule ribose phosPhatase) : Bcs3 also contains an integral phosphatase domain, indicating that phosphate removal is a key step during the polymerization cycle. nih.gov

The coordinated function of these domains within the single Bcs3 protein allows for the efficient and processive synthesis of the high-molecular-weight PRP polymer.

Genetic Loci and Operons Governing this compound Expression

The genetic blueprint for PRP capsule production in H. influenzae is located in a specific chromosomal region known as the cap (capsulation) locus. asm.orgnih.gov

Analysis of the cap b Locus and Its Functional Regions

In H. influenzae type b, the capsule synthesis genes are found at the cap b locus. This locus is approximately 17 kb in size and is organized into three functionally distinct regions. nih.govoup.com

| Region | Genes | Function |

| Region 1 | bexA, bexB, bexC, bexD | Common to all serotypes; involved in the processing and export of the completed polysaccharide across the inner membrane. asm.orgoup.com |

| Region 2 | bcs1, bcs2, bcs3, bcs4 | Serotype-specific genes responsible for the biosynthesis of the PRP polymer. nih.govnih.gov bcs1 encodes the CDP-ribitol synthase, and bcs3 encodes the multi-enzyme polymerase. The functions of bcs2 and bcs4 are not yet fully characterized. |

| Region 3 | hcsA, hcsB | Common to all serotypes; involved in the transport and surface expression of the capsule across the outer membrane. asm.orgnih.gov |

Most invasive Hib strains feature a characteristic duplication of the cap b locus, typically involving a tandem repeat of regions 1 and 2. nih.govoup.com This gene amplification is thought to contribute to higher levels of capsule expression, which is linked to increased virulence. oup.com

Characterization of hcsA and hcsB Genes in this compound Transport

The hcsA and hcsB genes, located in Region 3 of the cap b locus, are crucial for the final stage of capsule expression: the transport of the synthesized PRP polymer across the outer membrane to the cell surface. nih.govnih.gov These genes share homology with transport genes in other encapsulated bacteria. nih.gov

Functional studies have demonstrated their complementary roles. Inactivation of hcsA alone leads to an accumulation of PRP in the periplasm and a significant reduction, but not complete elimination, of the surface-associated capsule. nih.gov In contrast, inactivation of hcsB, either alone or in conjunction with hcsA, results in the complete loss of the surface capsule, with the polymer being trapped in the periplasmic space. nih.gov These findings establish that both HcsA and HcsB are essential components of the outer membrane transport machinery for the PRP capsule. nih.gov

Genomic Context and Comparative Genetics of this compound Production

The genes responsible for PRP biosynthesis and transport are clustered together in a specific region of the bacterial chromosome known as the cap locus . ijcmas.com In Haemophilus influenzae type b, this is specifically referred to as the cap b locus. nih.gov This locus is typically around 17 kb in length and is organized into three functionally distinct regions. ijcmas.com

Region 1: Contains genes designated bexA, bexB, bexC, and bexD. These genes encode an ABC transporter system that is essential for exporting the completed capsular polysaccharide across the inner membrane to the periplasm. nih.govasm.org

Region 2: This region is serotype-specific and, in the case of Hib, contains the genes bcs1, bcs2, bcs3, and bcs4. ijcmas.com These genes are directly involved in the biosynthesis of the ribose-ribitol-phosphate repeating units that form the PRP polymer. ijcmas.com

Region 3: This region includes the hcsA and hcsB genes, which are involved in the subsequent transport of the polysaccharide from the periplasm to the outer surface of the cell. ijcmas.comnih.gov

A notable feature of the cap b locus in the majority of H. influenzae type b isolates is the presence of a partial tandem duplication. ijcmas.comnih.gov This duplication typically includes two complete copies of regions 1 and 2, and one complete and one truncated copy of the bexA gene in region 1. ijcmas.com This gene dosage has been shown to directly correlate with the amount of PRP produced, with strains containing two copies of the locus producing significantly more capsule than those with a single copy. asm.org

Comparative genetic analyses have revealed that the genes in regions 1 and 3, which are responsible for polysaccharide transport, are conserved across all six capsular serotypes of H. influenzae. ijcmas.comasm.org In contrast, the genes in region 2, which dictate the specific sugar composition of the capsule, are unique to each serotype. asm.org Interestingly, the capsule biosynthesis locus in H. influenzae shares significant similarity with the corresponding locus in the commensal species Haemophilus sputorum, suggesting a possible horizontal gene transfer event. microbiologyresearch.org

| Gene/Region | Function | Organism(s) |

| cap locus | Encodes for capsule biosynthesis and transport | Haemophilus influenzae |

| Region 1 (bexA, bexB, bexC, bexD) | ABC transporter for polysaccharide export across the inner membrane | Haemophilus influenzae |

| Region 2 (bcs1, bcs2, bcs3, bcs4) | Biosynthesis of ribose-ribitol-phosphate repeating units (PRP) | Haemophilus influenzae type b |

| Region 3 (hcsA, hcsB) | Transport of polysaccharide across the outer membrane | Haemophilus influenzae |

Regulatory Mechanisms of this compound Biosynthesis and Secretion

The production and secretion of PRP are not constitutive processes but are instead tightly regulated to adapt to different host environments. This regulation occurs at both the transcriptional and translational levels and is influenced by various environmental factors.

Transcriptional and Translational Control Elements

The expression of the cap locus genes is controlled by promoter elements. In H. influenzae, the pilus gene cluster, which is also involved in virulence, has been shown to have a variable combined promoter region controlling two divergent genes. nih.gov While specific transcriptional and translational control elements for the cap b locus are still being fully elucidated, the presence of regulatory sequences is implied by the observed environmental regulation of capsule production.

Environmental Factors Influencing this compound Yield

The amount of PRP produced by H. influenzae can be significantly influenced by the surrounding environment. This adaptability is crucial for the bacterium's survival and virulence within the host.

Several key environmental factors have been identified as having a profound impact on PRP yield:

Nutrient Availability: The composition of the growth medium plays a critical role. Studies have shown that the concentrations of dextrose and yeast extract are particularly important for PRP biosynthesis. ijcmas.com High concentrations of glucose (>5 g/L) and yeast extract (>10 g/L) can actually inhibit PRP production, possibly due to the accumulation of metabolic byproducts like succinic acid. researchgate.net Optimized concentrations of these components, along with hemin (B1673052) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), are necessary for maximizing PRP yield. ijcmas.comresearchgate.net

pH: The pH of the culture medium is a fundamental factor. Maintaining a controlled pH, typically around 7.3, has been shown to significantly increase PRP production, with some studies reporting a nearly 50% increase compared to cultures without pH control. researchgate.netbutantan.gov.br

Aeration: The level of dissolved oxygen (DO) also affects PRP production. Maintaining a specific DO concentration, for instance at 30%, has been shown to be optimal for high PRP yields in large-scale fermentation. researchgate.net In a broader context of lipooligosaccharide synthesis in H. influenzae, the display of the phosphorylcholine (B1220837) epitope is optimal under microaerobic conditions and decreases with high aeration, suggesting a role for redox-responsive genes in regulating polysaccharide structures. nih.gov

| Environmental Factor | Effect on PRP Production |

| High Glucose Concentration (>5 g/L) | Inhibitory |

| High Yeast Extract Concentration (>10 g/L) | Inhibitory |

| Optimal Dextrose and Yeast Extract | Promotes Biosynthesis |

| Controlled pH (around 7.3) | Significantly Increases Yield |

| Controlled Dissolved Oxygen (e.g., 30%) | Optimizes Yield |

| Microaerobic Conditions | Optimal for Phosphorylcholine display on LOS |

Advanced Methodologies for Structural Elucidation and Characterization of Polyribosylribitolphosphate

Spectroscopic Techniques for Polyribosylribitolphosphate Structural Analysis

Spectroscopic methods provide detailed information about the chemical structure and functional groups present in PRP.

Nuclear Magnetic Resonance (NMR) Applications in this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of PRP. researchgate.netnih.gov Both ¹H and ³¹P NMR are utilized to provide a comprehensive analysis of the polysaccharide's repeating unit, which consists of ribose, ribitol (B610474), and a phosphodiester bond. researchgate.net

¹H NMR spectroscopy is particularly powerful for identity testing of the carbohydrate antigens. researchgate.net The resulting spectrum provides a unique fingerprint of the PRP structure. rsc.org Comparisons between the ¹H NMR spectrum of a sample and a known standard, such as the WHO international standard for Hib-PRP, can confirm the identity and integrity of the backbone structure of ribose and ribitol. rsc.org Saturation Transfer Difference (STD) NMR experiments have also been instrumental in mapping the binding epitopes of PRP oligosaccharides to monoclonal antibodies at atomic resolution, revealing the key structural features involved in the interaction. acs.org

Research has demonstrated the utility of NMR in monitoring the stability of derivatized PRP, ensuring the integrity of the molecule throughout the vaccine manufacturing process. researchgate.net Furthermore, NMR has been used to characterize the subunit produced by the depolymerization of PRP, confirming its identity as ribitol-ribose-phosphate. researchgate.netresearchgate.net

Table 1: Key NMR Signals for this compound (PRP) Characterization

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H | 5.89 - 4.64 | Anomeric region | researchgate.net |

| ¹H | Varies | Ribose and Ribitol backbone | rsc.org |

| ³¹P | Varies | Phosphodiester linkage | researchgate.netresearchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy for this compound Characterization

FTIR has been successfully used to differentiate between various capsular serotypes in bacteria by detecting variations in their surface glycan structures. nih.govnih.gov For instance, the spectral region between 1200 and 800 cm⁻¹ is often used for the discrimination of capsular types. conicet.gov.ar Specific peaks in the FTIR spectrum can be assigned to particular functional groups, such as those found in polysaccharides and proteins. frontiersin.orgresearchgate.net The region from 900–1300 cm⁻¹ is characteristic of functional groups in polysaccharides. frontiersin.org

While direct FTIR data on PRP is less commonly published in isolation, the principles of polysaccharide analysis using FTIR are well-established and applicable. The technique can provide information on the presence of key functional groups expected in PRP, such as hydroxyl (-OH), phosphate (B84403) (P-O), and C-O bonds within the ribose and ribitol units.

Table 2: Characteristic FTIR Absorption Bands for Polysaccharides

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3900 - 600 | General transmittance range for EPS analysis | frontiersin.org |

| 1500 - 1700 | Protein-related amide bands | frontiersin.org |

| 900 - 1300 | Polysaccharide and nucleic acid functional groups | frontiersin.org |

| 1200 - 800 | Region for capsular type discrimination | conicet.gov.ar |

Chromatographic and Electrophoretic Approaches for this compound Characterization

Chromatographic and electrophoretic techniques are essential for assessing the purity, size, and quantity of PRP.

High-Performance Anion-Exchange Chromatography (HPAEC)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the quantification of PRP. researchgate.netnih.gov This technique is particularly useful for analyzing samples from both upstream (fermentation) and downstream (purification) processes in vaccine production. nih.gov

The method typically involves the hydrolysis of the PRP polymer into its monomeric repeating unit, ribitol-ribose-phosphate, which is then quantified. researchgate.netresearchgate.net HPAEC-PAD offers significant advantages over traditional colorimetric assays, such as the orcinol (B57675) method, as it is less susceptible to interference from components in the fermentation medium and purification reagents. nih.gov The high specificity of HPAEC-PAD allows for accurate quantification of PRP even in complex mixtures. nih.gov Collaborative studies have demonstrated the suitability of HPAEC-PAD for determining the total and free PRP content in vaccines. nih.gov

Gel Permeation Chromatography (GPC) and Size-Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC) and Size-Exclusion Chromatography (SEC) are powerful techniques for determining the molecular size distribution of PRP. chromatographyonline.comtechnologynetworks.com These methods separate molecules based on their hydrodynamic volume, allowing for the characterization of the polymer's size and the detection of aggregates or fragments. chromatographyonline.com

In the context of PRP, SEC is used to assess the integrity of the polysaccharide chain and to monitor for any degradation that may occur during processing or storage. technologynetworks.com It is a non-destructive technique that can be performed under native conditions, preserving the structure of the macromolecule. chromatographyonline.com SEC can be coupled with other detectors, such as multi-angle light scattering (MALS), to obtain absolute molecular weight information. The molecular size distribution of PRP is a critical quality attribute, as it can influence the immunogenicity of the resulting conjugate vaccine.

Electrophoretic Methods for this compound Analysis

Electrophoretic methods, such as polyacrylamide gel electrophoresis (PAGE), are used to characterize PRP and its protein conjugates. nih.gov While PRP itself is not typically visualized directly on standard protein gels, its conjugation to a carrier protein results in a noticeable increase in the molecular mass and a broadening of the protein band, which can be observed by electrophoresis. nih.gov This provides evidence of successful conjugation.

Furthermore, agarose (B213101) gel electrophoresis has been employed to demonstrate the interaction between PRP and proteins like C1q, a subcomponent of the complement system. nih.gov The formation of a complex between the negatively charged PRP and the basic C1q protein can be visualized by a retardation in the electrophoretic mobility of the PRP. nih.gov Western blot analysis can also be used to confirm the presence of PRP-protein complexes. nih.gov

Investigation of this compound Structural Heterogeneity and Microdiversity

This compound (PRP), the capsular polysaccharide of Haemophilus influenzae type b (Hib), can exhibit structural heterogeneity, which can arise from several factors during its synthesis and purification. This heterogeneity is a critical aspect to consider, especially in the context of vaccine development, as it can impact the consistency and efficacy of the final product.

One source of heterogeneity stems from the methods used to fragment the natural polysaccharide and conjugate it to a carrier protein. For instance, oxidation of the natural polysaccharide with periodate (B1199274) followed by reductive amination for conjugation can result in different families of conjugated oligosaccharides with varying structures. google.comgoogle.com This is because the conjugation sites on the oligosaccharide can differ, leading to a mixture of products. google.com Furthermore, a single oligosaccharide may link to two different sites on the same protein or to two separate protein molecules, further contributing to the structural diversity of the conjugate. google.comgoogle.com

The size of the PRP oligosaccharide fragments is another contributor to heterogeneity. Chemical synthesis methods have been developed to produce mixtures of oligosaccharides with a defined range of repeating units, for example, from 4 to 25 repeating units. google.com This approach aims to create a more controlled and homogeneous product compared to the fragmentation of the natural polysaccharide. google.com The rationale is that a well-defined mixture of oligosaccharides, differing only in the number of repeating units (n), can offer advantages in terms of quality control and consistency. google.com

The table below summarizes different approaches to PRP production and their implications for structural heterogeneity.

| Method | Description | Impact on Heterogeneity |

| Periodate Oxidation and Reductive Amination | Fragmentation of the natural polysaccharide using periodate, followed by conjugation to a carrier protein via reductive amination. google.comgoogle.com | Can create multiple families of conjugated oligosaccharides with different structures due to varied conjugation sites. google.com |

| Acetic Acid Hydrolysis | Hydrolysis of the natural polysaccharide with acetic acid to generate oligosaccharide fragments. google.com | Results in a mixture of oligosaccharide fragments of varying sizes. google.com |

| Chemical Synthesis | De novo synthesis of oligosaccharides with a specific number of repeating units. google.com | Allows for the production of a more homogeneous mixture of oligosaccharides with a pre-designed structure and a defined size range. google.comgoogle.com |

Research has also explored the use of synthetic PRP derivatives to reduce structural heterogeneity associated with traditional conjugation methods. acs.org These synthetic approaches can lead to more stable and well-defined vaccine components. acs.org The goal is to produce a regular and homogeneous structure where the spacer for conjugation is placed in a pre-designed position on the oligosaccharide. google.com

Quantitative Determination Methodologies for this compound in Research Contexts

Accurate quantification of this compound (PRP) is essential for the quality control and standardization of vaccines. Various analytical methods have been developed and are employed to determine the concentration of both total and free (unconjugated) PRP in vaccine formulations.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a widely used and robust method for PRP quantification. metrohm.comdcvmn.orgresearchgate.net This technique offers high sensitivity and selectivity for carbohydrate analysis. metrohm.comresearchgate.net In this method, the polysaccharide is first depolymerized into its repeating monomeric units, typically through acid or alkaline hydrolysis. metrohm.comdcvmn.org The resulting fragments, such as ribitol, are then separated and quantified by HPAEC-PAD. dcvmn.org The use of a gold working electrode and a silver/silver chloride reference electrode is common in the amperometric detector setup. metrohm.com

To differentiate between total and free PRP, a separation step is required prior to analysis. Solid-phase extraction (SPE) using a C4 cartridge is a common method to separate the conjugated PRP from the free form. metrohm.comdcvmn.org The conjugated PRP is retained on the cartridge, while the free PRP passes through and can be quantified. metrohm.com Other techniques for this separation include chemical precipitation with acid and/or detergents, ammonium (B1175870) sulfate (B86663) precipitation, and ultrafiltration. researchgate.netjmb.or.kr

The table below outlines key parameters for a typical HPAEC-PAD method for PRP analysis.

| Parameter | Specification |

| Depolymerization | Acid (e.g., HCl) or alkaline (e.g., NaOH) hydrolysis. metrohm.comdcvmn.org |

| Chromatography Column | Anion-exchange column (e.g., CarboPac MA1). dcvmn.org |

| Detection | Pulsed Amperometric Detection (PAD). metrohm.comdcvmn.org |

| Working Electrode | Gold (Au). metrohm.com |

| Reference Electrode | Ag/AgCl. metrohm.com |

| Separation of Free PRP | C4 Solid-Phase Extraction (SPE) cartridges. metrohm.comdcvmn.org |

Enzyme-Linked Immunosorbent Assay (ELISA) is another technique employed for the determination of antibodies against PRP, which indirectly provides information related to the immunogenicity of PRP-containing vaccines. asm.orgrivm.nl Competitive ELISA methods have been shown to correlate well with the more traditional radio-antigen binding assay (RABA). rivm.nl

Multiplex bead-based assays, such as the Luminex xMAP technology, have also been developed for the simultaneous quantification of antibodies against multiple vaccine antigens, including PRP. frontiersin.org These high-throughput assays are particularly useful for evaluating the immunogenicity of combination vaccines. frontiersin.org

Role of Polyribosylribitolphosphate in Bacterial Pathogenesis and Host Interaction

Transport and Surface Localization of Polyribosylribitolphosphate

The expression of the this compound (PRP) capsule on the surface of bacteria, particularly Haemophilus influenzae type b (Hib), is a highly regulated and essential process for its survival and virulence. This process involves the translocation of the synthesized polysaccharide across the bacterial membranes and its subsequent anchoring to the cell surface, ensuring it forms a protective layer.

Outer Membrane Translocation Mechanisms

The transport of the PRP capsule from the cytoplasm to the bacterial surface is a complex process that relies on a specialized export system. In Gram-negative bacteria like H. influenzae, this involves moving the polysaccharide across both the inner and outer membranes.

Research has identified an ABC (ATP-binding cassette) transporter-dependent system as crucial for the export of the PRP capsule. This multi-protein complex spans the bacterial envelope and facilitates the movement of the large, hydrophilic polysaccharide chain to the exterior. The key components and their proposed functions in H. influenzae type b are detailed below.

Key Proteins in PRP Translocation:

| Gene Product | Homologue | Location | Proposed Function |

| HcsA | KpsC/KpsS | Outer Membrane | Facilitates the final step of translocation across the outer membrane, potentially forming a channel or pore. |

| HcsB | KpsC/KpsS | Outer Membrane | Works in conjunction with HcsA to transport the polysaccharide across the outer membrane. |

| BexA/BexB | KpsT/KpsM | Inner Membrane | Form the ABC transporter complex that energizes the export process through ATP hydrolysis. |

| BexC | KpsE | Inner Membrane | Component of the inner membrane complex, thought to be involved in linking the inner and outer membrane transport components. |

Studies have shown that the hcsA and hcsB genes, located in region 3 of the cap b locus, are indispensable for the efficient transport of the capsular polysaccharide across the outer membrane. nih.govnih.gov These two proteins are believed to have complementary functions in the translocation process. nih.gov Inactivation of these genes leads to an accumulation of PRP in the periplasm and a significant reduction in surface-displayed capsule, which in turn severely diminishes the bacterium's virulence. nih.gov The entire transport machinery, including the inner membrane ABC transporter components (BexA, BexB, BexC), works in a coordinated fashion to ensure the efficient export of the PRP polymer. Homologues of these transport proteins are found in many other encapsulated bacteria, suggesting a conserved mechanism for capsule export. nih.gov

Anchoring and Cell Surface Display of this compound

Once translocated across the outer membrane, the PRP capsule must be securely attached to the bacterial surface to form a stable, protective layer. The mechanism of attachment is critical for preventing the shedding of this key virulence factor.

In Haemophilus influenzae type b, evidence points to the covalent attachment of a phospholipid to the capsular polysaccharide, which serves as a lipid anchor. This modification allows the PRP to be integrated into the outer leaflet of the outer membrane, ensuring its stable retention on the cell surface. This anchoring mechanism is distinct from that in some other bacteria where capsules are attached to peptidoglycan or lipopolysaccharide (LPS).

The PRP capsule forms the outermost layer of the bacterium, extending significantly from the cell surface. researchgate.net This surface display has profound implications for the bacterium's interaction with its environment:

Shielding of Surface Structures: The dense layer of PRP can physically mask other outer membrane components, such as adhesins (e.g., fibrils) and outer membrane proteins. nih.govnih.gov This masking can modulate bacterial adherence to host cells, potentially preventing recognition by certain immune components. nih.gov

Immune Evasion: As the most exposed structure, the capsule is a primary target for the host immune system. Its hydrophilic and poorly immunogenic nature helps the bacterium resist phagocytosis and complement-mediated lysis. asm.orgmetrohm.com

Capsule Shedding: While firmly anchored, a certain amount of PRP is also naturally released or shed from growing bacteria into the surrounding environment. nih.gov This soluble PRP can be found in the body fluids of infected individuals and may act as a decoy, binding to antibodies and interfering with the host immune response. nih.gov

The dynamic display and occasional release of PRP are crucial aspects of its role in pathogenesis, allowing H. influenzae to effectively colonize the host while evading the immune system.

Molecular and Cellular Immunological Responses to Polyribosylribitolphosphate

Innate Immune Recognition of Polyribosylribitolphosphate

The innate immune system provides the first line of defense against pathogens. Its recognition of microbial components is mediated by germline-encoded pattern recognition receptors (PRRs). While the capsular polysaccharide PRP is a critical virulence factor for Hib, its direct interaction with the innate immune system, particularly PRRs, is not as extensively documented as that of other pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).

Pattern Recognition Receptor (PRR) Interactions with this compound

Direct, high-affinity binding of native this compound to specific PRRs such as Toll-like receptors (TLRs) is not strongly supported by current research. The primary mechanism of innate evasion by the Hib capsule involves resisting complement-mediated lysis and phagocytosis. lu.se The polysaccharide capsule acts as a physical barrier, shielding the bacterium from immune components. researchgate.net While some bacterial polysaccharides can be recognized by TLRs (e.g., TLR2 and TLR4), the recognition of PRP appears to be weak or indirect. However, when PRP is part of a conjugate vaccine, particularly one using adjuvants like Monophosphoryl lipid A (MPLA), innate signaling is robustly triggered. MPLA is known to act through TLR4 to stimulate a downstream signaling cascade. In these contexts, the innate activation is primarily driven by the adjuvant or carrier component rather than the PRP antigen itself.

Downstream Signaling Pathways Initiated by this compound Engagement

Given the limited direct interaction of native PRP with PRRs, dedicated downstream signaling pathways analogous to those triggered by potent PAMPs like LPS are not well-defined for PRP alone. The innate immune response to Hib bacteria is more complex, involving complement activation which the PRP capsule helps the bacterium evade. lu.se When considering conjugate vaccines, the engagement of PRRs by adjuvants leads to the activation of well-characterized signaling pathways. For instance, TLR4 activation by an adjuvant like MPLA initiates MyD88-dependent and TRIF-dependent pathways, culminating in the activation of transcription factors like NF-κB and IRFs. This leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and Type I interferons, which are crucial for shaping the subsequent adaptive immune response. However, this activation is attributable to the adjuvant, not the PRP component.

Adaptive Immune Responses to this compound

The adaptive immune response to PRP is a critical area of study, as it forms the basis for vaccination against Hib. The nature of this response differs fundamentally depending on whether the PRP is presented as a free polysaccharide or as part of a protein conjugate.

T-Cell Independent B-Cell Activation Mechanisms by this compound

Native PRP, like most bacterial capsular polysaccharides, is classified as a T-cell independent (TI) antigen. researchgate.netfrontiersin.org TI antigens can activate B-lymphocytes directly without the help of T-helper cells. frontiersin.org This activation occurs through a distinct mechanism:

| Characteristic | T-Cell Independent Response (Native PRP) | T-Cell Dependent Response (PRP-Protein Conjugate) |

|---|---|---|

| Antigen Form | Free polysaccharide with repetitive epitopes | Polysaccharide covalently linked to a carrier protein |

| T-Cell Help | Not required | Essential for B-cell activation |

| Primary Antibody Isotype | IgM | IgG (predominantly IgG1), with some IgM |

| Antibody Affinity | Low | High (affinity maturation occurs) |

| Immunological Memory | Poor or absent | Robust and long-lasting |

| Booster Effect | No | Yes |

| Efficacy in Infants | Poor | High |

T-Cell Dependent Responses Induced by this compound Conjugates in Research Models

To overcome the limitations of TI responses, PRP conjugate vaccines were developed. In these formulations, PRP is covalently linked to an immunogenic carrier protein, such as Tetanus Toxoid (TT) or Cross-Reactive Material 197 (CRM197). nih.govasm.org This conjugation fundamentally changes the immune response to a T-cell dependent (TD) one. researchgate.netnih.govnih.gov

The mechanism involves a collaborative effort between B-cells and T-cells: asm.orgnih.gov

This TD response results in a much more robust, high-affinity, and long-lasting immunity that is effective even in infants. researchgate.netnih.gov

Cellular Immune Cell Interactions with this compound (e.g., Macrophages, Dendritic Cells)

The interaction of innate immune cells like macrophages and dendritic cells (DCs) with PRP is also significantly influenced by whether the polysaccharide is in its native form or conjugated to a protein.

| Cell Type | Antigen Form | Observed Interaction/Finding | Reference |

|---|---|---|---|

| Macrophages | Native PRP (on Hib) | PRP capsule confers resistance to phagocytosis. | lu.se |

| Dendritic Cells (DCs) / Macrophages | PRP-Protein Conjugate | Act as APCs by internalizing the conjugate, processing the carrier protein, and presenting peptides to T-cells, providing co-stimulatory signals for B-cell activation. | nih.gov |

| Alveolar Macrophages | PRP-Protein Conjugate | Immunization with a conjugate vaccine resulted in macrophage activation. | acs.org |

| Dendritic Cells (DCs) | Antigen Conjugates (General) | Strategies such as conjugation to specific immunopotentiators can be used to favor uptake by DCs and increase immunogenicity. | nih.gov |

Specificity and Cross-Reactivity of Anti-Polyribosylribitolphosphate Antibodies

The immune response to this compound (PRP), the capsular polysaccharide of Haemophilus influenzae type b (Hib), is characterized by the production of specific antibodies. The specificity of these antibodies is crucial for protective immunity. However, instances of cross-reactivity with other antigens have been noted, which can have implications for both immunity and diagnostics.

Idiotypic Analysis of Anti-Polyribosylribitolphosphate Antibody Repertoire

Idiotypic analysis provides a framework for understanding the diversity and clonal relationships of antibodies produced in response to an antigen. The idiotype refers to the unique antigenic determinants present on the variable region of an antibody molecule. cusabio.comrapidnovor.com Studies on anti-PRP antibodies have revealed the expression of cross-reactive idiotypes (CRI) among unrelated individuals. nih.govnih.govjci.org This suggests that the genetic elements encoding for at least a portion of the PRP-specific antibody repertoire are conserved within the human population and are likely germ-line encoded. nih.gov

Research involving anti-idiotypic (anti-Id) sera raised against purified anti-PRP antibodies has shown that these anti-Id sera can react with anti-PRP antibodies from different individuals. nih.gov This cross-reactivity indicates a shared structural basis for PRP recognition among different people. nih.govnih.gov Furthermore, both naturally occurring and immunization-induced anti-PRP antibodies have been found to express these CRIs, suggesting a clonal relationship between the B cells responding to environmental exposure and those activated by vaccination. nih.govjci.org However, it has also been observed that immunization can lead to the expression of CRI-negative antibodies, indicating the recruitment of a broader range of B cell clones. nih.gov

| Characteristic | Observation | Implication |

|---|---|---|

| Cross-Reactive Idiotypes (CRI) | Expressed by anti-PRP antibodies from unrelated individuals. nih.govnih.gov | Suggests conserved, germ-line encoded V-region genes for anti-PRP responses. nih.gov |

| CRI in Natural vs. Induced Antibodies | Both naturally occurring and immunization-induced anti-PRP antibodies share CRIs. nih.gov | Indicates a clonal relationship between B cells responding to natural exposure and vaccination. nih.gov |

| CRI-Negative Antibodies | Immunization can induce the expression of CRI-negative anti-PRP antibodies. nih.gov | Suggests recruitment of a more diverse B cell population following vaccination. nih.gov |

| CRI Titer vs. Total Anti-PRP Titer | The increase in CRI titer after immunization is often less than the increase in total anti-PRP antibody levels. nih.gov | Indicates complex regulation of the idiotypic repertoire during the immune response. |

Molecular Basis of this compound Epitope Recognition

The molecular interaction between an antibody and its epitope is the foundation of immunological specificity. For PRP, the epitope is a repeating unit of ribose and ribitol (B610474) phosphate (B84403). uct.ac.za Structural studies have sought to define the minimal structural component of PRP required for antibody recognition and the nature of the forces governing this interaction.

Research using synthetic oligosaccharides has shown that relatively short fragments of the PRP polymer can be recognized by anti-Hib antibodies, with some studies indicating that di- or tetrasaccharides may contain the minimal structural requirements to elicit a functional antibody response. nih.gov X-ray crystallography of a human monoclonal antibody (Fab CA4) complexed with PRP oligosaccharide fragments revealed that the internal ribose and ribitol chains are directly involved in binding to the antibody's combining site. nih.gov

Modulation of Host Immune Responses by this compound

Beyond its role as a primary antigen, PRP can modulate the host immune response in various ways, including suppressing the function of specific immune cells and inducing tolerogenic responses.

Suppression of Specific Immune Cell Functions

There is evidence to suggest that components of the Haemophilus influenzae bacterium, including its capsular polysaccharide, can suppress certain immune functions. Studies have shown that live H. influenzae can attenuate the inflammatory response of human epithelial cells, indicating an active bacterial strategy to suppress host immunity. immunopaedia.org.za

In the context of conjugate vaccines, where PRP is linked to a carrier protein like tetanus toxoid (TT), the presence of the polysaccharide can sometimes lead to a reduced immune response to the carrier protein. oup.comnih.gov This phenomenon, known as carrier-induced epitopic suppression, may involve competition between PRP-specific and carrier-specific B cells for T cell help. researchgate.net Additionally, some studies have reported that certain vaccine formulations containing PRP can lead to a suppression of Th1-type immune responses, characterized by reduced production of interferon-gamma (IFN-γ). oup.com This suggests that PRP, either alone or in combination with other vaccine components, can skew the immune response towards a less inflammatory phenotype.

| Effect | Observation | Potential Mechanism |

|---|---|---|

| Reduced Inflammatory Response | Live H. influenzae attenuates the inflammatory response in epithelial cells. immunopaedia.org.za | Active bacterial immune evasion. immunopaedia.org.za |

| Carrier-Induced Epitopic Suppression | Reduced immune response to the carrier protein in some PRP-conjugate vaccines. oup.comnih.gov | Competition between PRP-specific and carrier-specific B cells for T cell help. researchgate.net |

| Suppression of Th1 Response | Reduced IFN-γ production in response to certain PRP-containing vaccine formulations. oup.com | Modulation of T helper cell differentiation. oup.com |

Induction of Tolerogenic Responses

Immune tolerance is a state of unresponsiveness to a specific antigen. There are indications that under certain circumstances, exposure to PRP may induce a state of tolerance. For instance, the use of pathogen-reduced platelet-rich plasma (PRP) in mice has been shown to induce a tolerogenic profile. nih.govashpublications.orgnih.gov This was characterized by the blockage of T-cell activation and the induction of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and preventing excessive immune responses. nih.govashpublications.orgnih.gov

The induction of tolerance in these models appears to be mediated by antigen-presenting cells such as dendritic cells (DCs) and monocytes. nih.govashpublications.orgnih.gov These cells, after encountering the modified PRP, were found to express increased levels of transforming growth factor-beta (TGF-β), a cytokine known for its immunosuppressive and tolerogenic properties. nih.govashpublications.org The subsequent increase in Treg populations expressing FoxP3 further contributes to the suppression of effector T-cell responses. ashpublications.org This suggests a potential mechanism whereby PRP, particularly when presented in a non-inflammatory context, can actively induce a state of antigen-specific tolerance. The induction of such tolerogenic dendritic cells is a key strategy for promoting immune tolerance. dovepress.comfrontiersin.org

Research and Analytical Approaches for Polyribosylribitolphosphate Studies

In Vitro and Ex Vivo Models for Polyribosylribitolphosphate Research

In vitro and ex vivo models are indispensable tools for investigating the biosynthesis of PRP and its interactions with host systems. These models allow for controlled studies of bacterial production and immunological responses.

The production of PRP is intrinsically linked to the cultivation of H. influenzae type b. researchgate.net The synthesis of this capsular polysaccharide occurs during the growth of the bacteria and can continue into the early stationary phase in well-buffered media. nih.gov The PRP is then shed from the bacterial cells into the culture medium. nih.gov

The composition of the culture medium significantly impacts the yield of PRP. Studies have been conducted to optimize media components to enhance production. Two commonly used media are Casitone Yeast extract (CY) and a modified Soy-Peptone Yeast extract (MP). researchgate.net Research has shown that the concentrations of key nutrients like dextrose and yeast extract are critical. For both CY and MP media, optimal PRP production was achieved with concentrations of 6 g/L of dextrose and 2.5 g/L of yeast extract. researchgate.net When comparing the two, bacterial cultivation in large-scale fermentors demonstrated that the MP medium yielded significantly more PRP than the CY medium. researchgate.net

General-purpose media like Nutrient Agar/Broth are used for cultivating non-fastidious bacteria, but for fastidious organisms like H. influenzae, specialized media are required. atcc.org In addition to a nutrient base, these bacteria require growth factors such as hemin (B1673052) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). researchgate.net The selection of an appropriate medium with optimal concentrations of these components is a key strategy for increasing PRP production. researchgate.net

Table 1: Comparison of Media for PRP Production

| Medium | Key Components | Optimal Dextrose (g/L) | Optimal Yeast Extract (g/L) | Relative PRP Yield |

|---|---|---|---|---|

| CY Medium | Casitone, Yeast Extract, Hemin, NAD | 6 | 2.5 | Lower |

| MP Medium | Soy-Peptone, Yeast Extract, Hemin, NAD | 6 | 2.5 | Higher |

This table summarizes the key components and optimal nutrient concentrations for two common H. influenzae type b culture media and their relative yield of this compound. Data sourced from researchgate.net.

To understand the biological activity of PRP and its conjugates, researchers utilize cellular co-culture models that mimic the interactions within a host system. nih.govmdpi.com These in vitro systems are essential for studying cell-cell communication, such as the interplay between immune cells in response to an antigen. nih.govnih.gov

Co-culture models can be broadly categorized as direct or indirect. frontiersin.org

Direct co-culture allows for physical contact between different cell types, enabling the study of juxtacrine signaling. frontiersin.org

Indirect co-culture , often using systems like Transwell inserts, separates cell populations with a permeable membrane. nih.govmednexus.org This setup is ideal for investigating the effects of secreted soluble factors (paracrine signaling), such as cytokines and other signaling molecules released by one cell type that affect another. nih.govmednexus.org

For instance, a co-culture of antigen-presenting cells (like dendritic cells or macrophages) and T-lymphocytes can be used to study the T-cell dependent immune response elicited by PRP-protein conjugates. The success of these models depends on carefully selecting the culture medium that supports the viability and function of all cell types involved. nih.gov Furthermore, advanced 3D co-culture systems, such as spheroids and organoids, are being developed to create more physiologically relevant models that better replicate the complex architecture and interactions of tissues. mdpi.com For example, brain organoids have been co-cultured with glioma stem cells to study cellular interactions in a tumor microenvironment. mednexus.org

Advanced Purification and Preparative Methodologies for this compound

Obtaining high-purity PRP from bacterial culture supernatants is a multi-step process involving initial extraction followed by sophisticated purification techniques. The goal is to remove contaminants such as proteins, nucleic acids, and endotoxins while preserving the polysaccharide's structure. researchgate.net

Once fermentation is complete, the PRP must be separated from the bacterial cells and other components of the culture broth. Several extraction methods have been established.

One common method involves precipitation with a cationic detergent, such as cetyltrimethylammonium bromide (CTAB). researchgate.net This technique selectively precipitates the anionic PRP polysaccharide from the crude cell-free supernatant. Other methods include phenol-chloroform extraction and acid precipitation to remove protein and other impurities. researchgate.net More recent developments aim to reduce the use of hazardous chemicals like phenol. researchgate.net These alternative strategies may involve enzymatic hydrolysis with nucleases and proteases to break down contaminating nucleic acids and proteins, followed by filtration steps. researchgate.net Tangential flow filtration is often used as an initial step to remove smaller molecules from the culture medium. researchgate.net

Following initial extraction, chromatography is the primary method for achieving high-purity PRP. researchgate.net A combination of different chromatographic techniques is often employed to separate PRP based on its unique physicochemical properties.

Anion-Exchange Chromatography: This technique separates molecules based on their net negative charge. Since PRP is a polyanion due to its phosphate (B84403) groups, it binds strongly to anion-exchange resins. It can then be eluted by increasing the salt concentration of the buffer, which allows for separation from less negatively charged or neutral contaminants.

Gel Filtration Chromatography (Size-Exclusion Chromatography): This method separates molecules based on their size. It is effective for removing smaller impurities and for separating PRP fractions of different molecular weights.

Hydrophobic Interaction Chromatography: This can be used to remove proteins and other hydrophobic contaminants.

Affinity Chromatography: While less common for PRP itself, this can be used in the purification of PRP-protein conjugates.

Novel methods, such as using silicate (B1173343) for purification, have also been explored and have shown promise in eliminating contaminants and increasing the final yield of purified PRP by 20-35% compared to some traditional methods. researchgate.net The purity and structural integrity of the final product are often confirmed using analytical techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net

Optimization of Fermentation Processes for High-Yield this compound Production in Research Settings

Maximizing the yield of PRP in a research or production setting requires careful optimization of the fermentation process. yd-labs.com This involves controlling various physical and chemical parameters to ensure optimal bacterial growth and polysaccharide synthesis. nih.gov

Key parameters that are manipulated in fermentation optimization include:

Nutrient Feed: A fed-batch fermentation strategy, where nutrients are added incrementally during the process, has been shown to be highly effective. nih.gov This approach prevents the accumulation of inhibitory byproducts and overcomes nutrient limitations, leading to a significant increase in both cell density and PRP titer—approximately a four-fold increase compared to standard batch fermentation. nih.gov

pH Control: Maintaining the pH of the culture medium within an optimal range is crucial for bacterial metabolism. For H. influenzae type b, a pH of around 7.3 has been found to be effective. researchgate.net

Dissolved Oxygen (DO): Aeration is critical. Controlling the DO level, for instance at 30%, supports the high metabolic activity required for growth and PRP production. researchgate.net

Temperature: The incubation temperature must be kept constant at the optimal level for H. influenzae growth, typically around 35-37°C. researchgate.netconicet.gov.ar

By systematically optimizing these factors, researchers have successfully scaled up PRP production from small 1.5-liter laboratory fermentors to large 500-liter manufacturing scales. nih.gov A study that optimized medium composition and controlled pH and DO levels in a 50-liter fermentor achieved a PRP yield of 1.16 g/L, which was significantly higher than that obtained with a non-optimized medium. researchgate.net These optimization strategies are essential for making PRP production more efficient and cost-effective. researchgate.netresearchgate.net

Table 2: Key Fermentation Parameters for Optimized PRP Production

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Fermentation Type | Fed-batch | Increases cell density and PRP titer by avoiding nutrient limitation. nih.gov |

| pH | ~7.3 | Maintains optimal conditions for bacterial enzyme activity and metabolism. researchgate.net |

| Dissolved Oxygen | ~30% | Ensures sufficient oxygen for aerobic respiration and growth. researchgate.net |

| Temperature | 35-37°C | Supports optimal growth rate for H. influenzae. researchgate.netconicet.gov.ar |

| Nutrient Source | Optimized CY or MP Medium | Provides essential building blocks for growth and PRP synthesis. researchgate.netresearchgate.net |

This table outlines the key parameters and their optimized conditions for achieving high-yield production of this compound in a research setting. Data sourced from researchgate.netresearchgate.netnih.govresearchgate.netconicet.gov.ar.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Dextrose |

| Hemin |

| Nicotinamide adenine dinucleotide |

| Cetyltrimethylammonium bromide |

| Phenol |

| Chloroform |

| Ethanol |

| Orcinol (B57675) |

| Iron(III) chloride |

| Sodium chloride |

| Tetanus toxoid |

| Diphtheria toxoid |

| Phosphate |

| Ribose |

| Ribitol (B610474) |

| Acetic acid |

| Pyridine |

| Benzyl chloride |

| Sodium hydride |

| Demethylformamide |

| Isopropanol |

| Sodium sulfate (B86663) |

| Ethylene glycol |

| Trimethylsilylating reagent |

| Methanol |

| Disodium hydrogenphosphate |

| Potassium dihydrogenphosphate |

| Trometamol |

| Saccharose |

| Aluminum hydroxide |

| Cerium sulfate |

| Ammonium (B1175870) molybdate |

| Sulfuric acid |

| Thioester |

| Azide |

| Phosphine |

| Azidohomoalanine |

| Methionine |

| Monophosphorylipid A |

| Trehalose dimycolate |

| Squalane |

| Polysorbate 80 |

| Neuroligin-3 |

| Casitone |

| Soy-Peptone |

| Peptone |

| Citric acid |

| Disodium phosphate |

| Arginine |

| Formate |

| Fumarate |

| Beef extract |

| Heart infusion broth |

| Agar |

| Glucose |

Media Composition and Growth Factor Supplementation

The successful cultivation of Haemophilus influenzae type b (Hib) for the production of its capsular polysaccharide, this compound (PRP), is critically dependent on the composition of the growth medium. As a fastidious organism, Hib requires specific growth factors, namely hemin (X-factor) and nicotinamide adenine dinucleotide (NAD, V-factor), for aerobic growth. nih.govnih.gov Research has focused on optimizing media to maximize bacterial growth and subsequent PRP yield, exploring both complex and chemically defined formulations.

Complex media, while often yielding high biomass, can introduce variability and potential contaminants, such as viruses or prions, especially when using components of animal origin like casein hydrolysate. butantan.gov.br To mitigate these risks, many industrial processes have shifted towards media based on vegetable-origin components. butantan.gov.br Commonly used complex media include Brain Heart Infusion (BHI) broth, Trypticase Soy Broth (TSB), and specially formulated media like Casitone Yeast extract (CY) and modified Soy-Peptone Yeast-extract (MP). ijcmas.comareeo.ac.ir These media are typically supplemented with essential components to support robust growth.

Key supplements and their roles include:

Dextrose (Glucose): Serves as the primary carbon and energy source. Optimal concentrations are generally between 2 to 20 g/L, with studies showing maximal PRP production at 6 g/L. ijcmas.com

Yeast Extract: Provides a rich source of vitamins, amino acids, and other growth factors. A concentration of 2.5 g/L has been identified as optimal for PRP production in both CY and MP media. ijcmas.com

Hemin (X-factor): An essential iron-containing porphyrin required for the synthesis of cytochromes and other respiratory enzymes. nih.govnih.gov

NAD (V-factor): A critical coenzyme in metabolic redox reactions. nih.govnih.gov Supplements like IsovitaleX, which contains NAD and other vitamins, are often used. areeo.ac.ir

Efforts to improve consistency and safety have driven the development of chemically defined media (CDM). butantan.gov.brresearchgate.net These media offer precise control over nutrient composition. A notable example is a CDM based on RPMI-1640, supplemented with hemin, β-NAD, sodium pyruvate, uracil, and inosine, which has been shown to support the growth of Hib strains to densities greater than 10⁹ CFU/ml. researchgate.netnih.gov While promising, PRP production in some defined media (ranging from 100 to 295 mg/L) has not yet consistently surpassed that of optimized complex media like MMP (395 mg/L). butantan.gov.br

Table 1: Comparison of Different Media for H. influenzae type b Growth and PRP Production

| Media Type | Base Components | Key Supplements | Reported PRP Yield/Growth | Reference(s) |

|---|---|---|---|---|

| Complex Media | ||||

| Brain Heart Infusion (BHI) | Brain heart infusion solids | Hemoglobin, IsovitaleX | High bacterial yield (> 10¹² CFU/ml) | areeo.ac.ir |

| Trypticase Soy Broth (TSB) | Tryptone, Soytone, Dextrose | Hemoglobin, IsovitaleX | Second highest growth rate (> 10¹⁰ CFU/ml) | areeo.ac.ir |

| Modified Soy-Peptone (MP) | Soy peptone, Yeast extract, Dextrose | Hemin, NAD | Significantly more PRP than CY medium | ijcmas.com |

| Casitone Yeast extract (CY) | Casamino acids, Yeast extract, Dextrose | Hemin, NAD | High PRP production (1.16 g/L in optimized fermentor) | ijcmas.comresearchgate.net |

| Chemically Defined Media | ||||

| RPMI-1640 Based (sRPMI) | RPMI-1640 base | Hemin, β-NAD, Sodium Pyruvate, Uracil, Inosine | Supports growth to > 10⁹ CFU/ml | researchgate.netnih.gov |

| Medium G (Defined) | Literature-based formulation | N/A | 295 mg/L PRP | butantan.gov.br |

Bioreactor Parameters and Control Strategies

Optimizing the production of this compound (PRP) in large-scale cultures requires precise control over the bioreactor environment. pharsol.com Key physical and chemical parameters are continuously monitored and adjusted to ensure high-density cell growth and maximize PRP yield. patsnap.com

Temperature: Haemophilus influenzae has an optimal growth temperature that must be maintained. Most bioprocesses operate within a range of 30°C to 37°C. nih.govpharsol.com For instance, some studies maintain the culture temperature at 36.5°C or 37°C, while others have found success at 30°C. nih.govareeo.ac.irresearchgate.net Deviations can negatively impact cell metabolism and viability. pharsol.com

pH: The pH of the culture medium directly influences microbial metabolic activity. knikbio.com For Hib fermentation, the pH is typically controlled at or around 7.0 to 7.3. nih.govresearchgate.net Automated systems are used to add acid or, more commonly, a base like Sodium Hydroxide (NaOH), to counteract the pH shifts that occur during fermentation, ensuring the environment remains within the optimal range. nih.govpatsnap.com

Dissolved Oxygen (DO): As a facultative anaerobe, Hib's growth under aerobic conditions is heavily dependent on the availability of dissolved oxygen. nih.gov In high-density cultures, oxygen demand is significant. patsnap.com The DO level is commonly controlled and maintained at a set percentage of saturation, often around 30%. nih.govresearchgate.net

Control strategies for maintaining DO levels include:

Agitation and Aeration: The primary method for controlling DO involves adjusting the stirrer speed (agitation) and the rate of air or gas flow (aeration). patsnap.com Increasing agitation enhances the transfer of oxygen from gas bubbles into the liquid medium. patsnap.comresearchgate.net Stirrer speeds can range from 250 rpm to over 800 rpm, depending on the bioreactor size and stage of fermentation. nih.govresearchgate.net

Cascade Control: Many systems employ a cascade control strategy where the process control system automatically increases agitation speed, aeration rate, or supplements with pure oxygen if the DO level falls below the setpoint. researchgate.nethamiltoncompany.com This ensures that oxygen limitation does not hinder cell growth or PRP production. patsnap.com

kLa (Volumetric Mass Transfer Coefficient): For scaling up production from bench-top to industrial-sized bioreactors, maintaining a constant kLa is a critical criterion. This parameter represents the efficiency of oxygen transfer into the fermentation broth. Studies have shown that maintaining a kLa of 52 h⁻¹ provides a good balance for high productivity of both dry cell weight and PRP. nih.gov

Table 2: Typical Bioreactor Parameters for H. influenzae type b Fermentation

| Parameter | Typical Range / Setpoint | Control Strategy | Reference(s) |

|---|---|---|---|

| Temperature | 30°C - 37°C | Heating/cooling jacket | nih.govresearchgate.netpharsol.com |

| pH | 7.0 - 7.3 | Automatic addition of acid/base (e.g., 5N NaOH) | nih.govresearchgate.net |

| Dissolved Oxygen (DO) | Maintained at ~30% saturation | Cascade control of agitation (250-900 rpm) and aeration (0.2-0.5 vvm) | nih.govresearchgate.nethamiltoncompany.com |

| Scale-up Criterion | kLa ~ 52 h⁻¹ | Constant kLa across different bioreactor sizes | nih.gov |

Bioanalytical Assays for this compound Quantification in Research Matrices

Accurate quantification of this compound (PRP) is essential for monitoring production processes and for evaluating the antigen content in vaccine formulations. Several bioanalytical methods are employed, ranging from highly specific immunoassays to general chemical assays that target the constituent components of the polysaccharide.

Enzyme-Linked Immunosorbent Assay (ELISA) Development for this compound

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for detecting and quantifying antibodies against PRP, which indirectly assesses the antigen itself, or for directly quantifying PRP. nih.govnih.gov The development of a robust PRP ELISA requires careful optimization of several components and conditions.

A significant challenge in developing an ELISA for PRP is its poor ability to bind directly to standard polystyrene microtiter plates. nih.gov To overcome this, various strategies have been developed:

Conjugation to a Carrier Protein: PRP is often covalently coupled to a carrier protein, such as human serum albumin (HSA) or bovine serum albumin (BSA), which then readily adsorbs to the ELISA plate. nih.govasm.org This PRP-protein conjugate serves as the coating antigen.

Use of Linker Molecules: Pre-coating plates with positively charged molecules like poly-L-lysine has been attempted, but this can lead to high background and reproducibility issues. nih.gov A more successful approach involves coupling PRP to tyramine (B21549), which can then be used to coat the plates. nih.gov

Two main types of ELISAs are used in PRP-related research:

Indirect ELISA: This format is primarily used to detect and quantify anti-PRP antibodies in serum samples. nih.govnih.gov Wells are coated with a PRP-protein conjugate. Serum is added, and any anti-PRP antibodies present will bind to the coated antigen. A secondary antibody, which is labeled with an enzyme (e.g., peroxidase), that recognizes human antibodies is then added. Finally, a substrate is introduced, and the resulting color change is proportional to the amount of anti-PRP antibody in the sample. nih.gov

Competitive ELISA: This format can be used to quantify PRP itself or to measure anti-PRP antibodies with high specificity. biofarma.co.id In one setup for antibody detection, a known, limited amount of anti-PRP antibody is mixed with the test serum and added to a PRP-coated plate. The antibodies in the serum compete with the known antibody for binding sites. Alternatively, to measure PRP concentration, a sample containing an unknown amount of PRP is mixed with a known amount of enzyme-labeled anti-PRP antibody and added to a PRP-coated plate. The free PRP in the sample competes with the coated PRP for antibody binding. In this format, the signal is inversely proportional to the concentration of PRP in the sample. rivm.nl

Optimization of an ELISA involves determining the ideal concentrations for the coating antigen and the enzyme-labeled conjugate, as well as the optimal incubation times and temperatures to maximize the specific signal while minimizing background noise. nih.govnih.gov

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric assays provide an alternative to immunoassays for the quantification of PRP. These methods are typically based on chemical reactions with the core components of the PRP molecule: ribose and phosphate.

Ribose Quantification: The Bial's Test or Orcinol Reaction is a classic colorimetric method used to detect pentoses, such as the ribose in PRP. researchgate.net In this test, the sample is heated with a reagent containing orcinol, concentrated hydrochloric acid, and an iron(III) chloride catalyst. The acid dehydrates the pentose (B10789219) to form furfural, which then reacts with the orcinol in the presence of the iron catalyst to produce a distinct blue-green colored complex. researchgate.net The intensity of this color, which can be measured with a spectrophotometer, is proportional to the concentration of ribose, and therefore PRP, in the sample. It is important to note that hexose (B10828440) sugars can interfere by producing a muddy-brown color, but this is distinguishable from the pentose reaction. researchgate.net

Synthetic Chemistry and Engineering of Polyribosylribitolphosphate Analogs

Chemical Synthesis of Polyribosylribitolphosphate Oligosaccharide Subunits and Polymers

The total chemical synthesis of PRP, the capsular polysaccharide of Haemophilus influenzae type b (Hib), involves the sequential assembly of ribose-ribitol-phosphate repeating units. The process typically starts from readily available monosaccharides like D-ribose. nih.gov Key challenges include the stereoselective formation of glycosidic bonds and, critically, the creation of the phosphodiester linkages that form the backbone of the polymer. acs.orgresearchgate.net

The phosphodiester bond, which connects the 3'-carbon of one sugar molecule to the 5'-carbon of another in nucleic acids, is analogous to the linkage in PRP, which joins repeating ribosyl-ribitol units. libretexts.org Its formation is a central step in the synthesis of PRP oligomers. Several chemical strategies have been developed to efficiently create these linkages in a controlled manner.

Two predominant methods are the H-phosphonate approach and the phosphoramidite (B1245037) approach. researchgate.net

H-phosphonate Chemistry : This method involves the condensation of a monomer unit containing a free hydroxyl group with another unit bearing an H-phosphonate moiety. The reaction is typically activated by an acyl chloride, such as pivaloyl chloride, to form an H-phosphonate diester intermediate. researchgate.net This intermediate is then oxidized, usually with iodine in the presence of water, to generate the stable phosphodiester bond. H-phosphonate chemistry has been successfully used for the polycondensation of PRP building blocks to generate oligomers. researchgate.netnih.gov

Phosphoramidite Approach : Adapted from its widespread use in automated DNA and RNA synthesis, the phosphoramidite method offers high efficiency and is well-suited for stepwise oligomer assembly. In this strategy, a phosphoramidite derivative of a PRP building block is activated by a weak acid, such as tetrazole, and reacts with a free hydroxyl group on the growing chain. The resulting phosphite (B83602) triester is then oxidized to the more stable phosphate (B84403) triester. researchgate.net This approach was utilized to assemble synthetic fragments of the Haemophilus influenzae type a (Hia) capsular polysaccharide, which also features a phosphodiester-linked ribitol (B610474) structure. researchgate.net

Table 1: Key Strategies for Phosphodiester Linkage Formation in PRP Synthesis

| Synthesis Method | Description | Activator/Reagent |

|---|---|---|

| H-phosphonate Chemistry | Condensation of a building block with an H-phosphonate moiety with a free hydroxyl group, followed by oxidation. researchgate.netnih.gov | Pivaloyl chloride, Iodine |

| Phosphoramidite Approach | Reaction of a phosphoramidite-derivatized monomer with a free hydroxyl group, followed by oxidation. researchgate.net | Tetrazole, Iodine |